molecular formula C18H17ClN2O3S B2790988 {1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol CAS No. 338962-55-3

{1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol

Cat. No.: B2790988
CAS No.: 338962-55-3
M. Wt: 376.86
InChI Key: TUDYPJSJXPLTFD-UHFFFAOYSA-N
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Description

1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol: is a complex organic compound characterized by its benzyl and imidazole groups, along with a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the reaction of 4-chlorobenzyl chloride with benzylamine under controlled conditions to form the imidazole core

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The sulfonyl group (-SO₂-) and methanol (-CH₂OH) moieties are key sites for redox transformations:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Oxidation of -CH₂OHCrO₃/H₂SO₄ (Jones reagent)Corresponding carboxylic acid72–85
Reduction of sulfonyl groupLiAlH₄, THF, refluxSulfinic acid derivative63

Mechanistic Insights :

  • The methanol group undergoes oxidation to a carboxylic acid via a two-step process involving initial aldehyde formation.

  • Sulfonyl groups are resistant to reduction under mild conditions but yield sulfinic acids with strong reducing agents like LiAlH₄.

Substitution Reactions

The electron-withdrawing sulfonyl group activates the imidazole ring for nucleophilic aromatic substitution (NAS):

PositionReagentProductConditionsYield (%)
C-4 of imidazoleNH₃/EtOH4-Amino derivative80°C, 12 hr58
N-1 benzyl groupH₂/Pd-CDebenzylated imidazole25°C, 3 hr91

Key Observations :

  • NAS occurs preferentially at the C-4 position due to sulfonyl-directed para activation .

  • Hydrogenolysis cleaves the benzyl group without affecting the sulfonyl moiety.

Protection/Deprotection Strategies

The methanol group is frequently protected to prevent undesired side reactions:

Protection MethodReagentDeprotection Method
SilylationTBDMSCl, imidazoleTBAF in THF
AcetylationAc₂O, pyridineNaOH/MeOH

Applications :

  • Silylation enables selective functionalization of the imidazole ring .

  • Acetylated derivatives show enhanced solubility in nonpolar solvents.

Condensation and Cyclization

The compound participates in heterocycle-forming reactions:

Reaction PartnerProductCatalystYield (%)
ThioureaImidazo[2,1-b]thiazolep-TsOH67
Ethyl acetoacetateFused pyran derivativeK₂CO₃74

Mechanism :

  • Acid-catalyzed condensation with thiourea proceeds via imine intermediate formation .

  • Knoevenagel-type reactions with β-keto esters yield six-membered heterocycles.

Complexation with Metal Ions

The imidazole nitrogen and sulfonyl oxygen act as Lewis bases:

Metal SaltComplex StructureStability Constant (log K)
Cu(II) chlorideOctahedral4.2 ± 0.3
Zn(II) acetateTetrahedral3.8 ± 0.2

Applications :

  • Cu(II) complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that {1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol possesses activity against various bacterial strains. For instance, derivatives of imidazole have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, making them suitable candidates for antibiotic development .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Imidazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines, warranting further exploration in cancer therapeutics .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as a potent inhibitor for certain enzymes involved in disease pathways. For example, it may inhibit specific kinases or phosphatases that are crucial for tumor growth or bacterial survival, thus providing a dual mechanism of action against diseases .

Synthesis and Derivative Exploration

The synthesis of this compound involves several steps, typically starting from commercially available imidazole derivatives. The sulfonyl group enhances its solubility and biological activity. Research into its derivatives has shown that modifications to the benzyl groups can significantly alter biological activity, suggesting a structure-activity relationship (SAR) that can be exploited in drug design .

Case Study 1: Antimicrobial Efficacy

In a study focused on the antimicrobial efficacy of imidazole derivatives, this compound was tested against several pathogens. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

Another investigation evaluated the compound's effects on human cancer cell lines. The results showed significant inhibition of cell proliferation at micromolar concentrations, suggesting that it could serve as a lead compound for further development in anticancer therapies .

Mechanism of Action

The mechanism by which 1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol exerts its effects involves interactions with specific molecular targets. The imidazole ring can bind to enzymes or receptors, influencing biological pathways. The sulfonyl group may play a role in modulating the compound's activity.

Comparison with Similar Compounds

1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol: can be compared to other similar compounds such as imidazole derivatives and benzyl sulfonamides . Its uniqueness lies in the specific arrangement of its functional groups, which may confer distinct chemical and biological properties.

Similar Compounds

  • Imidazole derivatives: : Compounds containing the imidazole ring.

  • Benzyl sulfonamides: : Compounds with benzyl and sulfonyl groups.

Biological Activity

{1-benzyl-2-[(4-chlorobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a detailed examination of its biological properties, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound features an imidazole ring, a benzyl group, and a chlorobenzyl sulfonyl moiety. Its molecular formula is C18H17ClN2O2SC_{18}H_{17}ClN_{2}O_{2}S with a molecular weight of 360.86 g/mol. The structure is significant for its potential interactions with biological targets due to the presence of the sulfonyl and imidazole functionalities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Benzyl and Chlorobenzyl Groups : These groups are added via nucleophilic substitution reactions.
  • Sulfoxidation : The sulfinyl group is introduced through oxidation of sulfides or similar precursors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (lung cancer)10.5Induces apoptosis
Compound BMCF7 (breast cancer)8.3Inhibits cell cycle progression

The structure–activity relationship (SAR) studies suggest that the presence of the chlorobenzyl group enhances cytotoxicity by facilitating interactions with specific cellular targets involved in cancer progression .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Preliminary assays indicate that it exhibits significant antibacterial activity against multi-drug resistant strains, with minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 µg/mL . The mechanism appears to involve disruption of bacterial cell wall synthesis, likely due to the sulfonamide component.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways, influencing processes such as apoptosis and proliferation.

Case Studies

  • Study on Anticancer Properties : In vitro studies on human lung cancer cell lines demonstrated that this compound significantly reduced cell viability compared to controls, suggesting its potential as a lead compound for further development .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further investigation into its clinical applications .

Properties

IUPAC Name

[3-benzyl-2-[(4-chlorophenyl)methylsulfonyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-16-8-6-15(7-9-16)13-25(23,24)18-20-10-17(12-22)21(18)11-14-4-2-1-3-5-14/h1-10,22H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDYPJSJXPLTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2S(=O)(=O)CC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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